N-(2,3-dichlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide
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Overview
Description
N-(2,3-dichlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a dichlorophenyl group, an imidazole ring, and a sulfanyl-acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dichlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dichloroaniline, 1-methylimidazole, and chloroacetyl chloride.
Formation of Intermediate: The 2,3-dichloroaniline is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(2,3-dichlorophenyl)-2-chloroacetamide.
Nucleophilic Substitution: The intermediate is then subjected to nucleophilic substitution with 1-methylimidazole to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dichlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The imidazole ring can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Modified acetamide derivatives.
Substitution Products: Various substituted imidazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,3-dichlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways: It may influence biochemical pathways related to its functional groups, such as those involving sulfur or imidazole moieties.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dichlorophenyl)-2-[(1H-imidazol-2-yl)sulfanyl]acetamide: Lacks the methyl group on the imidazole ring.
N-(2,3-dichlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propionamide: Has a propionamide instead of an acetamide group.
Uniqueness
Structural Features: The presence of both dichlorophenyl and methyl-imidazole groups makes it unique.
Reactivity: Its specific functional groups confer distinct reactivity patterns compared to similar compounds.
Properties
IUPAC Name |
N-(2,3-dichlorophenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3OS/c1-17-6-5-15-12(17)19-7-10(18)16-9-4-2-3-8(13)11(9)14/h2-6H,7H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVZRGFIIJIJEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC(=O)NC2=C(C(=CC=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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